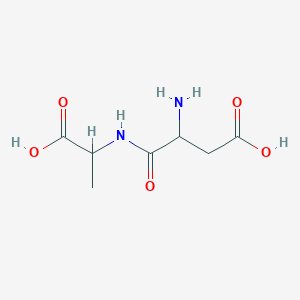

Asp-Ala

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5694-27-9 |

|---|---|

Molecular Formula |

C20H22N2O3S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

propan-2-yl 4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxylate |

InChI |

InChI=1S/C20H22N2O3S/c1-5-15(14-9-7-6-8-10-14)18(23)22-19-16(11-21)13(4)17(26-19)20(24)25-12(2)3/h6-10,12,15H,5H2,1-4H3,(H,22,23) |

InChI Key |

RZTXQRIPXGEXHZ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(CC(=O)O)N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C#N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Aspartyl-Alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-Alanine (Asp-Ala) is a dipeptide composed of the amino acids L-aspartic acid and L-alanine. This document provides a comprehensive overview of the biochemical properties of its two isomeric forms: α-Aspartyl-L-Alanine and β-Aspartyl-L-Alanine. It includes a detailed summary of their physicochemical properties, insights into their biological roles, and methodologies for their synthesis and analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, drug development, and nutritional science. While extensive experimental data for these dipeptides is not broadly available in mainstream literature, this guide consolidates known information and provides context through related compounds and metabolic pathways.

Introduction

Dipeptides, the simplest form of peptides, play a variety of roles in biological systems, acting as signaling molecules, metabolic intermediates, and nutritional components. Aspartyl-Alanine, existing as either the α- or β-linked isomer, is a subject of interest due to the distinct functionalities of its constituent amino acids. L-aspartic acid is an excitatory neurotransmitter and a key node in metabolism, while L-alanine is central to the glucose-alanine cycle for transporting amino groups to the liver. The linkage between these two amino acids, whether through the α- or β-carboxyl group of aspartic acid, significantly influences the dipeptide's structure, stability, and biological activity. This guide will separately address the properties and functions of α-Aspartyl-L-Alanine and β-Aspartyl-L-Alanine to provide a clear and detailed understanding of each isomer.

Physicochemical Properties

The physicochemical properties of α- and β-Aspartyl-Alanine are crucial for understanding their behavior in biological systems and for developing analytical and synthetic methodologies. While experimentally determined values are scarce, a combination of computed data and properties of the constituent amino acids provides valuable insights.

α-Aspartyl-L-Alanine

This isomer is formed through a standard peptide bond between the α-carboxyl group of L-aspartic acid and the amino group of L-alanine.

Table 1: Physicochemical Properties of α-Aspartyl-L-Alanine

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 204.18 g/mol | --INVALID-LINK-- |

| Water Solubility | Predicted: 16.7 g/L | --INVALID-LINK-- |

| Melting Point | Data not available | - |

| logP (computed) | -3.4 to -4.3 | --INVALID-LINK-- |

| pKa (Strongest Acidic, computed) | 3.06 | --INVALID-LINK-- |

| pKa (Strongest Basic, computed) | 8.53 | --INVALID-LINK-- |

| Polar Surface Area | 129.72 Ų | --INVALID-LINK-- |

β-Aspartyl-L-Alanine

This isomer features an isopeptide bond between the β-carboxyl group of L-aspartic acid and the amino group of L-alanine.

Table 2: Physicochemical Properties of β-Aspartyl-L-Alanine

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 204.18 g/mol | --INVALID-LINK-- |

| Water Solubility | Generally soluble in water | --INVALID-LINK-- |

| Melting Point | Data not available | - |

| logP (computed) | -4.1 | --INVALID-LINK-- |

| pKa (Strongest Acidic, computed) | 1.82 | --INVALID-LINK-- |

| pKa (Strongest Basic, computed) | Data not available | - |

| Polar Surface Area | 130 Ų | --INVALID-LINK-- |

Biological Role and Metabolism

Aspartyl-Alanine is generally considered a product of protein digestion and catabolism.[1] Dipeptides can have direct physiological effects or serve as intermediates in amino acid metabolism.[1]

α-Aspartyl-L-Alanine

As a product of protein breakdown, α-Aspartyl-L-Alanine is likely further hydrolyzed into its constituent amino acids by peptidases in the body. These amino acids then enter their respective metabolic pathways. L-aspartate is a precursor for other amino acids and nucleotides, while L-alanine is a key component of the glucose-alanine cycle.[2]

β-Aspartyl-L-Alanine

β-Aspartyl-L-Alanine is known to be a substrate for β-aspartylpeptidases.[3][4] These enzymes specifically cleave β-linked aspartyl residues from the N-terminus of polypeptides.[5] The presence of β-aspartyl peptides in tissues can result from the non-enzymatic isomerization of α-aspartyl residues in proteins, a process that can be associated with protein aging and degradation.

Potential Signaling Roles of Dipeptides

While no specific signaling pathway has been identified for Aspartyl-Alanine, dipeptides, in general, are emerging as important signaling molecules. In plants, dipeptides can influence the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of growth and metabolism.[6][7] In animals, dipeptides can stimulate the secretion of hormones like cholecystokinin (B1591339) (CCK) through receptors in the gastrointestinal tract.[1]

Experimental Protocols

Synthesis of α-Aspartyl-L-Alanine

Standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for synthesizing α-linked dipeptides.

Protocol: Solid-Phase Synthesis of α-Aspartyl-L-Alanine

-

Resin Preparation: Start with a pre-loaded Fmoc-L-Ala resin (e.g., Wang or 2-chlorotrityl chloride resin). Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of alanine (B10760859) by treating the resin with 20% piperidine (B6355638) in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling: Couple Fmoc-L-Asp(OtBu)-OH to the deprotected alanine on the resin. This is typically done using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF. The β-carboxyl group of aspartic acid is protected with a tert-butyl (tBu) group to prevent side reactions.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the aspartic acid residue with 20% piperidine in DMF.

-

Washing: Wash the resin with DMF and then with a solvent suitable for cleavage, such as DCM.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of β-Aspartyl-L-Alanine

The synthesis of β-peptides is more complex and often involves the use of orthogonally protected aspartic acid derivatives. A solid-phase approach has been described for β-peptides derived from L-aspartic acid.[6]

Protocol Outline: Solid-Phase Synthesis of β-Aspartyl-L-Alanine

-

Starting Material: The synthesis would likely start with an orthogonally protected L-aspartic acid derivative, such as Nα-Fmoc-L-aspartic acid α-allyl ester, coupled to a resin.

-

Side-Chain Amidation: The α-allyl protecting group is selectively removed, and L-alanine (with its carboxyl group protected) is coupled to the now free α-carboxyl group of the resin-bound aspartic acid.

-

Backbone Elongation (if necessary): The Fmoc group on the α-amino group of aspartic acid can be removed to allow for further peptide chain elongation if a longer peptide is desired.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected.

-

Purification: The crude product is purified by RP-HPLC.

Analytical Methods

4.3.1. High-Performance Liquid Chromatography (HPLC) RP-HPLC is the primary method for the purification and analysis of Aspartyl-Alanine. A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like TFA.

4.3.2. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common technique for peptide analysis.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the dipeptide, confirming the correct connectivity and stereochemistry.

Conclusion

Aspartyl-Alanine, in both its α- and β-isomeric forms, presents an interesting subject for biochemical investigation. While a comprehensive set of experimentally determined physicochemical data is not yet available, the existing computed data and the known biological context of its constituent amino acids and related dipeptides provide a solid foundation for further research. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers aiming to produce and study these dipeptides. Future investigations into the specific biological activities and potential signaling roles of α- and β-Aspartyl-Alanine will be crucial in fully understanding their significance in health and disease. This technical guide serves to consolidate the current knowledge and to encourage further exploration into the biochemical properties of these fundamental dipeptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic and Physiological Regulation of Aspartic Acid-Mediated Enhancement of Heat Stress Tolerance in Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 13110-25-3: beta-aspartylalanine | CymitQuimica [cymitquimica.com]

- 4. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus [mdpi.com]

- 5. «beta»-Alanine (CAS 107-95-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Frontiers | Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana [frontiersin.org]

- 7. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

The Asp-Ala Dipeptide: A Technical Guide to its Emerging Role in Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Asp-Ala (Aspartyl-Alanine) is a simple biomolecule composed of the amino acids L-aspartic acid and L-alanine. While historically viewed as an intermediate product of protein metabolism, recent evidence suggests a more direct biological role, particularly in cellular proliferation within vascular tissues. This technical guide provides a comprehensive overview of the current understanding of the this compound dipeptide's function, drawing from the available scientific literature. It is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this dipeptide.

Introduction

Dipeptides, the smallest units of proteins, are increasingly recognized for their diverse biological activities beyond their basic nutritional roles. These molecules can exert specific physiological effects, acting as signaling molecules and modulators of cellular processes. The this compound dipeptide has recently emerged as a molecule of interest due to its observed effects on cell growth in vascular tissues. This guide will delve into the known biological functions of this compound, with a focus on its role in cellular processes, and provide an overview of the experimental approaches used to study its effects.

Biological Role of this compound Dipeptide

The primary documented biological effect of the this compound dipeptide is its ability to stimulate cell proliferation in vascular tissues. A key study demonstrated that this compound activated cell growth in organotypic cultures of vessel tissues from both young and old rats, suggesting a potential role in tissue repair and regeneration.[1] This observation points towards a possible therapeutic application in conditions requiring vascular growth or repair.

While the precise mechanisms of action are still under investigation, the biological activities of its constituent amino acids, L-aspartic acid and L-alanine, offer some insights into potential pathways.

-

L-Aspartic Acid: This amino acid is a crucial metabolite in numerous cellular processes. It is involved in the biosynthesis of other amino acids, purines, and pyrimidines, which are essential for cell proliferation. Aspartate also plays a role in the malate-aspartate shuttle, a key process in cellular energy metabolism.

-

L-Alanine: Alanine is a central molecule in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is also a significant precursor for hepatic gluconeogenesis, thereby contributing to energy homeostasis.

The combined effect of these two amino acids within the dipeptide structure may lead to synergistic or unique biological activities that are not observed with the individual amino acids alone.

Quantitative Data

Detailed quantitative data from the primary study on the proliferative effects of this compound on vascular tissue is not publicly available in its entirety. However, for the purpose of this technical guide, the following table illustrates how such data would be presented to allow for clear comparison of the dipeptide's effects.

| Treatment Group | Age of Animal | Analyte | Measurement | Fold Change vs. Control | p-value |

| Control | Young | Cell Proliferation Index | X ± SD | 1.0 | - |

| This compound | Young | Cell Proliferation Index | Y ± SD | (Y/X) | <0.05 |

| Control | Old | Cell Proliferation Index | A ± SD | 1.0 | - |

| This compound | Old | Cell Proliferation Index | B ± SD | (B/A) | <0.05 |

Table 1: Illustrative Summary of Quantitative Data on this compound's Effect on Vascular Cell Proliferation. This table demonstrates how quantitative data on the effects of this compound on the cell proliferation index in organotypic cultures of vessel tissues from young and old rats would be structured. The values X, Y, A, and B would represent the measured mean proliferation indices, with SD indicating the standard deviation.

Experimental Protocols

The following are detailed methodologies for key experimental procedures relevant to the study of the this compound dipeptide's effect on vascular cell proliferation, based on established techniques in the field.

Organotypic Culture of Rat Aorta

This protocol describes a standard method for establishing organotypic cultures of rat aorta, which allows for the study of vascular cell behavior in a tissue-like environment.

Materials:

-

Thoracic aorta from Wistar rats

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Sterile dissection tools

-

Culture plates

Procedure:

-

Euthanize a Wistar rat according to institutional guidelines.

-

Under sterile conditions, excise the thoracic aorta and place it in cold DMEM.

-

Carefully remove the surrounding adipose and connective tissues.

-

Cut the aorta into 1-2 mm rings.

-

(Optional) To isolate specific cell layers, the endothelium can be removed by gentle rubbing of the luminal surface, and the adventitia can be stripped away.

-

Place the aortic rings in a culture plate containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

-

Cells will begin to migrate out from the explants within a few days. The this compound dipeptide can be added to the culture medium at desired concentrations to assess its effects on cell proliferation and migration.

Cell Proliferation Assay (Example: BrdU Incorporation)

This protocol outlines a common method for quantifying cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Materials:

-

Organotypic cultures treated with this compound or control

-

BrdU labeling solution

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Anti-BrdU antibody (conjugated to a fluorescent dye)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Add BrdU labeling solution to the culture medium of the organotypic cultures and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into the DNA of proliferating cells.

-

Wash the cultures with Phosphate-Buffered Saline (PBS).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow for antibody entry.

-

Incubate the cultures with the anti-BrdU antibody.

-

Wash to remove unbound antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cultures using a fluorescence microscope.

-

Quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive) to determine the proliferation index.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway for the this compound dipeptide has not yet been elucidated, the following diagrams illustrate a typical experimental workflow for investigating its effects and a conceptual representation of potential signaling influences based on the known roles of its constituent amino acids.

Conclusion and Future Directions

The this compound dipeptide shows promise as a bioactive molecule with the potential to stimulate vascular cell proliferation. This characteristic suggests its utility in therapeutic areas focused on tissue regeneration and repair. However, the current body of research is limited, and further investigation is required to fully understand its biological role and mechanism of action.

Future research should focus on:

-

Elucidating the Signaling Pathway: Identifying the specific receptors and intracellular signaling cascades activated by this compound is crucial for understanding its mechanism of action.

-

In Vivo Studies: Translating the in vitro findings to in vivo models will be essential to validate its therapeutic potential and assess its safety and efficacy.

-

Structure-Activity Relationship Studies: Investigating how modifications to the dipeptide structure affect its biological activity could lead to the development of more potent and specific analogs.

This technical guide provides a snapshot of the current knowledge on the this compound dipeptide. As research in this area progresses, a more detailed understanding of its role in cellular processes will undoubtedly emerge, potentially paving the way for novel therapeutic interventions.

References

An In-depth Technical Guide to the Structure and Stereoisomerism of Aspartyl-Alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartyl-Alanine (Asp-Ala) is a dipeptide composed of the amino acids aspartic acid and alanine (B10760859). As a fundamental building block of proteins and a product of protein metabolism, understanding its structural nuances and stereoisomeric forms is critical for various fields, including biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the structure, stereoisomerism, physicochemical properties, and synthesis of Aspartyl-Alanine. Detailed experimental protocols for its synthesis are provided, along with clearly structured tables for quantitative data and diagrams to visualize its molecular forms and metabolic context.

Introduction

Aspartyl-Alanine is a dipeptide that can exist in several isomeric forms depending on the chirality of its constituent amino acids and the nature of the peptide bond. It is recognized as an incomplete breakdown product of protein digestion and catabolism.[1] While some dipeptides are known to have physiological or cell-signaling effects, Aspartyl-Alanine is primarily considered a short-lived intermediate in amino acid degradation pathways.[1] This document will delve into the technical details of its structure and the implications of its stereoisomerism.

Molecular Structure and Physicochemical Properties

The chemical formula for Aspartyl-Alanine is C₇H₁₂N₂O₅.[2] Its structure consists of an aspartic acid residue linked to an alanine residue via a peptide bond.

Physicochemical Data

A summary of the key physicochemical properties of Aspartyl-Alanine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₅ | [2] |

| Molecular Weight | 204.18 g/mol | [2] |

| IUPAC Name | (2S)-2-amino-3-[[(1S)-1-carboxyethyl]carbamoyl]propanoic acid | [2] |

| Monoisotopic Mass | 204.07462149 Da | [2] |

| State | Solid | [1] |

| LogP | -4.1 | [1] |

| pKa (Strongest Acidic) | 3.06 | |

| pKa (Strongest Basic) | 8.53 | |

| Physiological Charge | -1 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bond Count | 5 | |

| Polar Surface Area | 129.72 Ų |

Crystallographic Data and Bond Lengths

The crystal structures of α-L-aspartyl-L-alanine and β-L-aspartyl-L-alanine have been determined, providing precise measurements of their molecular geometry.[3][4] Both isomers crystallize as zwitterions with the side-chain acidic groups ionized.[3][4] The peptide bond adopts a trans configuration in both forms.[3][4] A notable difference lies in the length of the peptide bond, which is significantly longer in the β-isomer.[3][4]

| Isomer | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Peptide C-N Bond Length (Å) | Source |

| α-L-Aspartyl-L-alanine | P2₁ | 4.788(1) | 16.943(4) | 5.807(1) | 107.55(2) | 1.328(4) | [3][4] |

| β-L-Aspartyl-L-alanine | P2₁2₁2₁ | 4.845(1) | 9.409(2) | 19.170(3) | - | 1.344(3) | [3][4] |

Stereoisomerism of Aspartyl-Alanine

Stereoisomerism is a critical aspect of the molecular identity of Aspartyl-Alanine, arising from the chiral centers in both aspartic acid and alanine. This leads to the possibility of four diastereomers for α-Aspartyl-Alanine: L-Asp-L-Ala, L-Asp-D-Ala, D-Asp-L-Ala, and D-Asp-D-Ala.

Furthermore, the peptide bond can be formed with either the α-carboxyl group or the β-carboxyl group of the aspartic acid side chain, leading to α-Aspartyl-Alanine and β-Aspartyl-Alanine isomers, respectively.

Diastereomers of α-Aspartyl-Alanine.

Formation of α and β isomers of L-Aspartyl-L-Alanine.

Experimental Protocols for Synthesis

The synthesis of Aspartyl-Alanine can be achieved through both solid-phase and solution-phase peptide synthesis methods.

Solid-Phase Peptide Synthesis (SPPS) of L-Aspartyl-L-Alanine

This protocol is based on the widely used Fmoc/tBu strategy.[5][6]

-

Fmoc-L-Ala-Wang resin

-

Fmoc-L-Asp(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Peptide synthesis vessel

-

Shaker

SPPS workflow for L-Aspartyl-L-Alanine.

-

Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 20 minutes. Drain and repeat for 5 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Coupling: Dissolve Fmoc-L-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the solution to the resin and agitate for 2-4 hours. Monitor the reaction using a ninhydrin (B49086) test.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase HPLC.

Solution-Phase Synthesis of L-Aspartyl-L-Alanine

This method involves the coupling of protected amino acids in a solution, followed by deprotection.[7]

-

Boc-L-Asp(OBzl)-OH

-

H-L-Ala-OMe·HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Methylmorpholine (NMM)

-

Ethyl acetate (B1210297) (EtOAc)

-

1N HCl

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

Anhydrous MgSO₄

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

1N NaOH

Solution-phase synthesis workflow for L-Aspartyl-L-Alanine.

-

Coupling: Dissolve Boc-L-Asp(OBzl)-OH and H-L-Ala-OMe·HCl in EtOAc. Cool the solution to 0°C and add NMM to neutralize the hydrochloride. Add DCC and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Work-up: Filter the precipitated dicyclohexylurea. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

Deprotection: The resulting protected dipeptide can be deprotected in a stepwise manner. The Boc group is removed with trifluoroacetic acid or HCl in dioxane. The methyl ester is saponified with NaOH, and the benzyl ester is removed by catalytic hydrogenation.

-

Purification: The final product is purified by recrystallization or column chromatography.

Biological Context and Metabolic Pathways

Aspartyl-Alanine is a component of the broader amino acid metabolic network.[8][9] It is formed during the breakdown of proteins and is further metabolized into its constituent amino acids, aspartic acid and alanine. These amino acids are then utilized in various central metabolic pathways, such as the citric acid cycle and gluconeogenesis.[8][9] While a specific signaling role for Aspartyl-Alanine has not been established, its metabolic context is crucial for cellular homeostasis.

Metabolic fate of Aspartyl-Alanine.

Conclusion

This technical guide has provided a detailed examination of the structure and stereoisomerism of Aspartyl-Alanine. The quantitative data on its physicochemical and crystallographic properties offer a precise understanding of its molecular nature. The outlined experimental protocols for both solid-phase and solution-phase synthesis provide a practical framework for its laboratory preparation. While its direct role in cell signaling remains to be elucidated, its position within the broader metabolic network is clear. This comprehensive overview serves as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development, enabling a deeper understanding and utilization of this fundamental dipeptide.

References

- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Alanine (HMDB0028746) [hmdb.ca]

- 2. Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal and molecular structures of the isomeric dipeptides alpha-L-aspartyl-L-alanine and beta-L-aspartyl-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic and Physiological Regulation of Aspartic Acid-Mediated Enhancement of Heat Stress Tolerance in Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of Aspartyl-Alanine

An In-depth Technical Guide to the Physicochemical Characteristics of Aspartyl-Alanine

Introduction

Aspartyl-Alanine (Asp-Ala) is a dipeptide composed of L-aspartic acid and L-alanine, linked by a peptide bond.[1] As a product of protein digestion and catabolism, it serves as a fundamental building block in various biological systems.[1] While many dipeptides are transient intermediates destined for further breakdown, some exhibit distinct physiological or cell-signaling activities.[1] Understanding the physicochemical properties of Aspartyl-Alanine is crucial for researchers in biochemistry, drug development, and nutrition for applications ranging from peptide synthesis to metabolic studies.[2] This guide provides a comprehensive overview of its core characteristics, stability, and the experimental protocols used for their determination.

Core Physicochemical Characteristics

The fundamental properties of Aspartyl-Alanine are summarized below. These values are a combination of computed and experimentally predicted data, providing a quantitative foundation for its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₅ | [2][3] |

| Molecular Weight | 204.18 g/mol | [3][4] |

| Monoisotopic Mass | 204.07462149 Da | [3][5] |

| Predicted Water Solubility | 16.7 g/L | [1][5] |

| Predicted LogP | -4.1 | [1][3] |

| pKa (Strongest Acidic) | ~3.06 | [1][5] |

| pKa (Strongest Basic) | ~8.53 | [5] |

| Isoelectric Point (pI) | ~2.87 (Calculated) | [6] |

| Polar Surface Area | 130 Ų | [3][5] |

| Hydrogen Bond Donors | 4 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

Isoelectric Point (pI) Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide, it is calculated based on the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains. Aspartyl-Alanine has three such groups: the α-carboxyl group of Alanine (B10760859), the α-amino group of Aspartate, and the side-chain carboxyl group of Aspartate.

The pKa values for the relevant groups are approximately:

-

α-carboxyl (Alanine): ~2.34[6]

-

Side-chain carboxyl (Aspartic Acid): ~3.65[6]

-

α-amino (Aspartic Acid): ~9.60[6]

To find the pI for this acidic peptide, the pKa values of the two acidic groups are averaged:[7][8] pI = (pKa₁ + pKa₂) / 2 = (2.34 + 3.65) / 2 ≈ 2.99 (Note: using pKa values from another source (1.88 for Asp α-carboxyl) gives a pI of (1.88 + 3.65)/2 = 2.77).[6] A predicted pKa for the strongest acidic group of the dipeptide is ~3.06.[1][5]

Stability and Degradation

The stability of peptides like Aspartyl-Alanine is a critical factor in both biological and pharmaceutical contexts, influenced primarily by pH and temperature.[2]

pH Influence: Peptides containing aspartyl residues are particularly susceptible to degradation.[9] Under acidic conditions, the primary degradation pathway is the cleavage of the peptide bond C-terminal to the aspartic acid residue.[10] In neutral to alkaline conditions, a different mechanism dominates: the formation of a cyclic succinimide (B58015) (aspartimide) intermediate.[10][11] This intermediate can then hydrolyze to form a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl peptide, which can be difficult to separate.[9] The rate of this degradation is generally lowest around pH 5.[10]

Temperature Influence: Like most chemical reactions, the degradation of peptides is accelerated at elevated temperatures.[12] This makes Aspartyl-Alanine less suitable for applications involving high heat, such as baking, unless protective measures like microencapsulation are employed.[12]

Experimental Protocols

Determination of Aqueous Solubility

The solubility of dipeptides can be determined using several methods, with the gravimetric and photometric approaches being common.[13][14][15]

Methodology: Gravimetric Method

-

Supersaturation: Prepare a supersaturated solution of Aspartyl-Alanine in deionized water at a temperature higher than the target temperature.

-

Equilibration: Place the solution in a sealed, temperature-controlled shaker bath at the desired experimental temperature. Allow the solution to equilibrate for at least 24-48 hours to ensure excess solute precipitates and the solution reaches saturation.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter (e.g., 0.22 µm) to prevent solid particles from being transferred.

-

Drying: Transfer the filtered sample to a pre-weighed container. Dry the sample to a constant weight in a vacuum oven.

-

Calculation: The solubility is calculated based on the mass of the dried solute and the initial volume of the supernatant.

Determination of pKa Values

Potentiometric titration is the standard method for determining the acid dissociation constants (pKa) of amino acids and peptides.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a precise amount of Aspartyl-Alanine in a known volume of deionized, CO₂-free water.

-

Acidification: Lower the pH of the solution to ~1.5 by adding a standard solution of a strong acid (e.g., 0.1 M HCl). This ensures all ionizable groups are fully protonated.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the base using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first midpoint corresponds to the pKa of the most acidic group (C-terminal carboxyl), the second to the side-chain carboxyl, and the third to the N-terminal amino group.

Analysis of Stability and Degradation Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of a peptide and quantifying its degradation products.[10]

Methodology: HPLC-Based Stability Assay

-

Sample Incubation: Prepare solutions of Aspartyl-Alanine in buffers of varying pH (e.g., pH 2, 5, 7, 9). Incubate these solutions at a constant, often elevated, temperature (e.g., 40-60°C).[10]

-

Time-Point Sampling: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

HPLC Analysis: Analyze each aliquot using a reverse-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water/acetonitrile containing trifluoroacetic acid (TFA).

-

Detection: Monitor the eluent using a UV detector, typically at 214 or 280 nm.

-

Quantification: The peak area of the intact Aspartyl-Alanine will decrease over time, while new peaks corresponding to degradation products will appear. The rate of degradation can be calculated from the loss of the main peak over time. The identity of the degradation products can be confirmed using mass spectrometry (LC-MS).[10]

Biological Context and Related Pathways

Aspartyl-Alanine itself is not a central signaling molecule but exists within the broader context of amino acid metabolism. Its constituent amino acid, L-aspartate, is non-essential in humans and plays several critical roles.[16][17] It is synthesized from the Krebs cycle intermediate oxaloacetate and is a precursor for the synthesis of other amino acids and signaling compounds.[16][17] Furthermore, aspartate acts as an excitatory neurotransmitter in the brain and is a key metabolite in the urea (B33335) cycle.[17]

References

- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Alanine (HMDB0028746) [hmdb.ca]

- 2. CAS 13110-25-3: beta-aspartylalanine | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H12N2O5 | CID 4677380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aspartylalanine | C7H12N2O5 | CID 5491963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Aspartyl-Alanine (FDB111802) - FooDB [foodb.ca]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. The stability and degradation pathway of recombinant human parathyroid hormone: deamidation of asparaginyl residue and peptide bond cleavage at aspartyl and asparaginyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aspartame - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aspartic acid - Wikipedia [en.wikipedia.org]

- 17. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dipeptide Aspartyl-Alanine (Asp-Ala): An In-Depth Examination of its Origins as an Incomplete Product of Protein Catabolism

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The complete catabolism of proteins to their constituent amino acids is a fundamental biological process. However, the generation of stable di- and tripeptides as incomplete breakdown products is an increasingly recognized phenomenon with potential physiological and pathological implications. This technical guide focuses on the dipeptide Aspartyl-Alanine (Asp-Ala) as a case study in incomplete protein catabolism. We will explore the enzymatic and non-enzymatic pathways that may lead to its formation, the analytical methods for its detection and quantification, and its potential, though currently speculative, biological significance. A key focus will be on the inherent chemical instability of the peptide bond involving aspartic acid and its role in generating novel peptide fragments.

Introduction: The Landscape of Protein Catabolism

Protein catabolism is a highly regulated process essential for amino acid recycling, energy production, and the removal of damaged or misfolded proteins. The breakdown of proteins is initiated by endopeptidases, which cleave internal peptide bonds, followed by the action of exopeptidases, which remove amino acids from the ends of the peptide chains. This process is generally considered to be highly efficient, leading to the complete hydrolysis of proteins into free amino acids.

However, the existence of specific di- and tripeptides in various tissues and biofluids suggests that protein catabolism is not always complete. These small peptides can be more than just transient intermediates; some exhibit distinct biological activities or can serve as biomarkers for specific physiological or pathological states. The dipeptide this compound is of particular interest due to the unique chemical properties of the aspartic acid residue, which can influence the stability of the adjacent peptide bond.

Potential Pathways for the Formation of this compound from Protein Catabolism

The generation of the this compound dipeptide as a product of incomplete protein catabolism can be conceptualized through two primary mechanisms: direct enzymatic cleavage and non-enzymatic peptide bond instability.

Enzymatic Cleavage

While most proteases and peptidases work to break down proteins completely, the specific liberation of an this compound dipeptide would require a precise set of enzymatic activities. Dipeptidyl peptidases (DPPs) are a class of exopeptidases that cleave dipeptides from the N-terminus of polypeptide chains. For instance, DPP11 has shown specificity for N-terminal dipeptides containing aspartic and glutamic acid. However, the direct enzymatic release of a C-terminal this compound fragment is less well-characterized. It is plausible that the action of endopeptidases could generate larger peptide fragments with this compound at either the N- or C-terminus, which are then further processed by exopeptidases.

Non-Enzymatic Cleavage at Aspartic Acid Residues

A more compelling and well-documented mechanism for the generation of peptide fragments involving aspartic acid is the non-enzymatic cleavage of the peptide bond C-terminal to the Asp residue. This process is driven by the intramolecular nucleophilic attack of the aspartic acid side-chain carboxyl group on the backbone carbonyl carbon of the following amino acid, in this case, alanine. This reaction is particularly favored in sequences such as this compound, Asp-Gly, and Asp-Ser.

The process proceeds through a cyclic succinimide (B58015) or anhydride (B1165640) intermediate. This intermediate can then be hydrolyzed to form either the original α-peptide bond or a more stable β-peptide bond (isoaspartate), or it can lead to the cleavage of the peptide chain. This spontaneous cleavage is a known issue in the context of peptide-based drug stability and has also been observed in long-lived proteins in vivo, contributing to protein aging and degradation. The formation of a C-terminal Asp-containing fragment sets the stage for subsequent enzymatic activity that could potentially liberate an this compound dipeptide.

Quantitative Data on Dipeptide Abundance

| Dipeptide | Liver (fmol/mg tissue) | Spleen (fmol/mg tissue) | Thymus (fmol/mg tissue) |

| Ala-Gln | 11,551 ± 2968 | - | - |

| Asp-Gln | 2402 ± 673 | - | - |

| Glu-Ser | - | 14,137 ± 1393 | 1238 ± 227 |

| Gly-Asp | - | 5803 ± 442 | 6013 ± 667 |

| Data adapted from a study on murine tissue dipeptide profiles. "-" indicates data not reported or below the limit of detection. |

This data highlights that dipeptides can accumulate to significant levels in a tissue-specific manner, suggesting that their production and clearance are regulated processes. Further research is needed to quantify this compound levels in various biological contexts and to correlate these levels with specific physiological or disease states.

Experimental Protocols

Investigating the formation and fate of this compound requires a combination of sophisticated analytical and biochemical techniques. Below are detailed methodologies for key experiments relevant to this area of research.

Quantification of Dipeptides in Biological Samples by UPLC-MS/MS

This protocol is adapted from established methods for targeted metabolomics of dipeptides.

Objective: To accurately quantify the concentration of this compound and other dipeptides in biological matrices such as plasma, tissue homogenates, or cell lysates.

Methodology:

-

Sample Preparation:

-

For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

For plasma or serum, perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile, followed by centrifugation to pellet the precipitated proteins.

-

For cell lysates, sonicate cells in a lysis buffer and clarify by centrifugation.

-

Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a solvent compatible with the UPLC mobile phase.

-

-

Derivatization (Optional but recommended for improved chromatographic retention and sensitivity):

-

Use a derivatizing agent such as AccQ-Tag™ (Waters) or similar reagents that react with primary and secondary amines to enhance hydrophobicity and ionization efficiency.

-

Follow the manufacturer's protocol for the derivatization reaction.

-

-

UPLC-MS/MS Analysis:

-

UPLC System: A high-pressure liquid chromatography system capable of handling small particle size columns (e.g., ≤ 1.8 µm).

-

Column: A reversed-phase C18 column suitable for peptide separations.

-

Mobile Phases:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A linear gradient from low to high percentage of mobile phase B to elute the dipeptides.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Develop specific MRM transitions for this compound (and its isomers if necessary) and an appropriate internal standard. This involves selecting the precursor ion (the m/z of the dipeptide) and a specific fragment ion produced upon collision-induced dissociation.

-

Quantification: Generate a standard curve using synthetic this compound of known concentrations to quantify the dipeptide in the biological samples.

-

In Vitro Protein Cleavage Assay to Detect this compound Formation

Objective: To determine if a specific protein can release this compound through enzymatic or non-enzymatic cleavage.

Methodology:

-

Incubation:

-

Incubate the purified protein of interest under various conditions:

-

Enzymatic Digestion: Treat the protein with a specific protease (e.g., trypsin, chymotrypsin, or a custom enzyme) in its optimal buffer and temperature.

-

Non-Enzymatic Cleavage: Incubate the protein in a buffer at a relevant physiological pH (e.g., 7.4) and temperature (37°C) for an extended period (days to weeks) to promote spontaneous cleavage at Asp residues.

-

-

Take aliquots at different time points.

-

-

Sample Preparation for Analysis:

-

Stop the reaction by adding a protease inhibitor (for enzymatic digests) or by flash-freezing.

-

Deproteinize the sample by ultrafiltration or solvent precipitation to remove the undigested protein and large fragments.

-

-

Analysis by LC-MS/MS:

-

Analyze the low molecular weight fraction using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify all peptide fragments.

-

Search the MS/MS data against the sequence of the parent protein to identify the generated peptides, including this compound.

-

For targeted quantification of this compound, use the UPLC-MS/MS method described in Protocol 4.1.

-

Visualizing Pathways and Workflows

Signaling and Metabolic Pathways

The following diagram illustrates the potential pathways leading to the formation of this compound as an incomplete product of protein catabolism, emphasizing the dual role of enzymatic and non-enzymatic processes.

Caption: Potential pathways for this compound formation during protein catabolism.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the identification and quantification of this compound from a biological source.

Caption: Workflow for this compound identification and quantification.

Logical Relationship of Asp-X Cleavage

This diagram illustrates the chemical logic behind the non-enzymatic cleavage at an Asp-X peptide bond.

Caption: Mechanism of non-enzymatic cleavage at this compound.

Conclusion and Future Directions

The dipeptide this compound serves as a compelling example of the complexities of protein catabolism. While traditionally viewed as a simple intermediate destined for complete breakdown, the potential for its formation through both enzymatic and, more notably, non-enzymatic pathways involving the inherent instability of the Asp-X peptide bond, opens up new avenues of investigation. The accumulation of such dipeptides could have unforeseen biological consequences, ranging from altered cell signaling to roles in disease pathogenesis.

Future research should focus on:

-

Developing targeted and sensitive assays for the routine quantification of this compound and its isomers in a wide range of biological samples.

-

Identifying the specific proteins that are prone to releasing this compound-containing fragments.

-

Elucidating the biological activities , if any, of the this compound dipeptide.

-

Investigating the role of this compound as a potential biomarker in diseases associated with altered protein metabolism or aging.

A deeper understanding of the formation and fate of incomplete products of protein catabolism, such as this compound, will provide valuable insights into the intricate network of protein homeostasis and may reveal novel therapeutic targets and diagnostic markers.

The Peptide Bond of Aspartyl-Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the peptide bond in the dipeptide Aspartyl-Alanine (Asp-Ala). The document details the formation, physicochemical properties, and spatial configuration of this fundamental biological linkage. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of relevant metabolic pathways.

Core Concepts of the Aspartyl-Alanine Peptide Bond

Aspartyl-Alanine is a dipeptide composed of the amino acids aspartic acid and alanine (B10760859), linked by a peptide bond.[1] This covalent bond is formed through a dehydration reaction where the carboxyl group of aspartic acid joins with the amino group of alanine, releasing a molecule of water.[2] The planarity of the peptide bond is a key feature, influencing the conformational possibilities of the dipeptide.

There are two isomeric forms of L-Aspartyl-L-alanine, α-L-Aspartyl-L-alanine and β-L-Aspartyl-L-alanine, which differ in which carboxyl group of the aspartic acid residue participates in the peptide bond.[3] Both isomers crystallize as zwitterions with the side-chain acidic groups ionized and adopt a trans configuration at the peptide bond.[3][4]

Quantitative Data on the Peptide Bond

The precise geometry of the peptide bond in both α- and β-isomers of L-Aspartyl-L-alanine has been determined through X-ray crystallography.[3] The key quantitative data are summarized in the tables below.

| Parameter | α-L-Aspartyl-L-alanine | β-L-Aspartyl-L-alanine |

| Peptide Bond Length (C-N) | 1.328(4) Å | 1.344(3) Å |

| Cell Parameters | ||

| a | 4.788(1) Å | 4.845(1) Å |

| b | 16.943(4) Å | 9.409(2) Å |

| c | 5.807(1) Å | 19.170(3) Å |

| β | 107.55(2)° | - |

| Space Group | P2(1) | P2(1)2(1)2(1) |

Table 1: Crystallographic Data for L-Aspartyl-L-alanine Isomers.[3]

| Bond | α-L-Aspartyl-L-alanine (Å) | β-L-Aspartyl-L-alanine (Å) |

| Asp Cα - C' | 1.525 | 1.521 |

| C' - O | 1.251 | 1.246 |

| C' - N | 1.328 | 1.344 |

| N - Ala Cα | 1.453 | 1.455 |

Table 2: Selected Bond Lengths in L-Aspartyl-L-alanine Isomers.[3]

| Angle | α-L-Aspartyl-L-alanine (°) | β-L-Aspartyl-L-alanine (°) |

| Asp Cα - C' - O | 117.8 | 117.9 |

| Asp Cα - C' - N | 116.3 | 115.8 |

| O - C' - N | 125.9 | 126.3 |

| C' - N - Ala Cα | 121.8 | 122.0 |

Table 3: Selected Bond Angles in L-Aspartyl-L-alanine Isomers.[3]

| Dihedral Angle (ω) | α-L-Aspartyl-L-alanine (°) | β-L-Aspartyl-L-alanine (°) |

| Cα(Asp)-C'-N-Cα(Ala) | -176.9 | 178.6 |

Table 4: Peptide Bond Dihedral Angle (ω) in L-Aspartyl-L-alanine Isomers.[3]

Experimental Protocols

Synthesis of Aspartyl-Alanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Aspartyl-Alanine using the Fmoc/tBu strategy on a Wang resin.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Asp(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DMF

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF solution and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling:

-

Dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal aspartic acid.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the TFA cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude Aspartyl-Alanine

-

HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

-

-

Analysis and Lyophilization:

-

Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the purified Aspartyl-Alanine as a white powder.[5]

-

Spectroscopic Analysis

This protocol describes the acquisition of 1D and 2D NMR spectra for structural characterization.[6]

Materials:

-

Purified Aspartyl-Alanine

-

D₂O

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the purified peptide in D₂O.

-

1D ¹H NMR: Acquire a standard 1D proton NMR spectrum. The α-proton signals of aspartic acid and alanine will be influenced by the peptide bond formation.[6]

-

2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton correlations within each amino acid residue. This will help in assigning the α-protons and side-chain protons.[6][7]

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons belonging to a single amino acid spin system.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the peptide bond will have a characteristic chemical shift.

This protocol is for analyzing the secondary structure of the dipeptide.[8][9]

Materials:

-

Purified Aspartyl-Alanine

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

-

Sample Preparation: Place a small amount of the lyophilized peptide powder directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the FTIR spectrum of the sample from 4000 to 400 cm⁻¹.

-

The amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) are characteristic of the peptide bond and can provide information about the dipeptide's conformation.[10]

-

Metabolic Pathways

While Aspartyl-Alanine itself has not been identified as a direct signaling molecule in major pathways, its constituent amino acids, aspartate and alanine, are key players in cellular metabolism.[1][2] The following diagram illustrates the central metabolic pathways involving these amino acids.

Caption: Metabolic interplay of Aspartate and Alanine with central energy pathways.

The following diagram illustrates the general workflow for the synthesis and characterization of Aspartyl-Alanine.

Caption: A typical workflow for the chemical synthesis and analysis of dipeptides.

References

- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Alanine (HMDB0028746) [hmdb.ca]

- 2. Aspartic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hplc.eu [hplc.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 10. chem.uwec.edu [chem.uwec.edu]

Aspartyl-Alanine as a Potential Biomarker for Food Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust and accurate assessment of dietary intake is a significant challenge in nutritional science and epidemiology. Self-reported dietary information is often subject to recall bias and inaccuracies. Consequently, the identification and validation of objective biomarkers of food consumption are of paramount importance. This technical guide explores the potential of the dipeptide Aspartyl-Alanine as a novel biomarker for the consumption of specific food groups. While direct evidence is still emerging, the known metabolic pathways of its constituent amino acids, aspartic acid and alanine (B10760859), provide a strong rationale for its investigation. This document outlines the theoretical framework, analytical methodologies, and potential signaling implications of using Aspartyl-Alanine as a dietary biomarker.

Introduction: The Need for Objective Dietary Biomarkers

Nutritional metabolomics has emerged as a powerful tool for discovering and validating biomarkers of food intake (BFIs).[1][2] These biomarkers are metabolites that can be measured in biological samples (e.g., plasma, urine) and whose concentrations correlate with the intake of a specific food or food group.[3][4] An ideal BFI should be sensitive, specific, and exhibit a clear dose-response relationship with the consumption of the target food. While several candidate biomarkers for various foods have been proposed, the field is continually seeking novel markers with improved performance characteristics.[1][5]

Aspartyl-Alanine is a dipeptide composed of the amino acids L-aspartic acid and L-alanine.[6] While some dipeptides are known to be intermediates in protein digestion, others may have specific physiological or cell-signaling roles.[6][7] The presence and concentration of Aspartyl-Alanine in biofluids could potentially reflect the consumption of foods rich in proteins that contain this specific dipeptide sequence or high levels of its constituent amino acids.

Biochemical Rationale for Aspartyl-Alanine as a Biomarker

Aspartic acid is a non-essential amino acid that can be synthesized by the human body.[8] Alanine is also a non-essential amino acid involved in glucose metabolism.[9] Both are common constituents of a wide range of food proteins. The hypothesis for Aspartyl-Alanine as a food biomarker is predicated on the following:

-

Direct Absorption: Dipeptides can be absorbed more rapidly than free amino acids through a distinct intestinal transport mechanism.[7] Ingestion of foods containing proteins with the Aspartyl-Alanine sequence could lead to its transient appearance in circulation.

-

Metabolic Product: The dipeptide could be formed endogenously as an intermediate in the breakdown of dietary proteins.[6]

-

Correlation with Dietary Patterns: Studies have demonstrated that dietary intake of aspartic acid and alanine can be correlated with physiological changes. For instance, a reduction in aspartic acid intake has been associated with improvements in fasting glucose.[10] Furthermore, dietary patterns, such as vegetarianism versus an omnivorous diet, can lead to different circulating levels of various amino acids.[11]

Foods that are rich in both aspartic acid and alanine would be primary candidates for investigation as sources of Aspartyl-Alanine.

Table 1: Potential Food Sources Based on Constituent Amino Acid Content

| Food Category | High in Aspartic Acid | High in Alanine | Potential Source of Aspartyl-Alanine |

| Meat & Poultry | Beef, Chicken, Turkey | Beef, Chicken, Pork | High |

| Fish & Seafood | Tuna, Salmon | Cod, Salmon | High |

| Eggs & Dairy | Eggs, Cheese | Cheese, Milk | Moderate |

| Legumes & Soy | Soybeans, Lentils | Soybeans, Peanuts | Moderate |

| Nuts & Seeds | Almonds, Pumpkin Seeds | Pistachios, Sunflower Seeds | Moderate |

| Grains | Oats, Quinoa | Corn, Rice | Low |

Experimental Protocols for the Analysis of Aspartyl-Alanine

The accurate quantification of Aspartyl-Alanine in biological matrices requires robust and sensitive analytical methods. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to extract Aspartyl-Alanine from the biological matrix (e.g., plasma, urine) while removing interfering substances such as proteins and lipids.

-

Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a stable isotope-labeled version of Aspartyl-Alanine).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical platform (e.g., 100 µL of the initial mobile phase for LC-MS).

Analytical Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for the analysis of dipeptides in biological samples due to its high sensitivity and specificity.[2]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate Aspartyl-Alanine from other metabolites in the sample.

-

Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS), such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap), is used for detection and quantification.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification on a triple quadrupole instrument. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For high-resolution instruments, the accurate mass of the precursor ion is extracted.

-

Table 2: Example LC-MS/MS Parameters for Aspartyl-Alanine Analysis

| Parameter | Value |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2% B (2 min), 2-95% B (8 min), 95% B (2 min), 2% B (3 min) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | To be determined (Expected: [M+H]⁺) |

| Product Ion (m/z) | To be determined |

| Collision Energy | To be optimized |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the identification and validation of Aspartyl-Alanine as a potential food biomarker.

Caption: Workflow for biomarker discovery and validation.

Hypothetical Metabolic Pathway

This diagram outlines the potential metabolic fate of dietary Aspartyl-Alanine.

Caption: Proposed metabolic fate of dietary Aspartyl-Alanine.

Challenges and Future Directions

While Aspartyl-Alanine presents an interesting candidate as a food biomarker, several challenges must be addressed.

-

Endogenous Production: The extent of endogenous synthesis of Aspartyl-Alanine is currently unknown.[6] High endogenous levels could mask the contribution from dietary sources, reducing its utility as a biomarker.

-

Specificity: As its constituent amino acids are ubiquitous, Aspartyl-Alanine may not be specific to a single food but rather reflective of overall protein intake or a broader dietary pattern.

-

Dose-Response and Kinetics: The time course of its appearance and clearance from circulation following food intake needs to be characterized to determine the optimal sampling window.

Future research should focus on targeted metabolomic studies following controlled dietary interventions with foods high in protein, aspartic acid, and alanine. This will be crucial in determining if a reliable correlation exists between the consumption of specific foods and the levels of Aspartyl-Alanine in biofluids.

Conclusion

Aspartyl-Alanine holds potential as a novel biomarker for food consumption, particularly for protein-rich foods. Its investigation is warranted based on the established principles of nutritional metabolomics and dipeptide metabolism. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore this potential. Successful validation of Aspartyl-Alanine as a biomarker would provide a valuable new tool for the objective assessment of dietary intake in nutritional research and clinical settings.

References

- 1. Nutritional Metabolomics and the Classification of Dietary Biomarker Candidates: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Food Intake Biomarkers Using Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of metabolomics in determination of new dietary biomarkers | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Charged metabolite biomarkers of food intake assessed via plasma metabolomics in a population-based observational study in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Aspartyl-Alanine (HMDB0028746) [hmdb.ca]

- 7. Dipeptide - Wikipedia [en.wikipedia.org]

- 8. Aspartic acid - Wikipedia [en.wikipedia.org]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Changes in dietary intake of aspartic acid during and after intermittent fasting correlate with an improvement in fasting glucose in overweight individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Dipeptide Asp-Ala

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Asp-Ala, formed from the amino acids aspartic acid and alanine. It details its fundamental molecular properties, outlines key experimental protocols for its synthesis and analysis, and presents a logical workflow for its laboratory preparation and characterization.

Core Molecular Data

The fundamental quantitative data for this compound and its constituent amino acids are summarized below. These values are crucial for a range of experimental procedures, from synthesis reagent quantification to mass spectrometry analysis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Aspartic Acid (Asp) | C₄H₇NO₄ | 133.10[1] |

| Alanine (Ala) | C₃H₇NO₂ | 89.09[2][3][4][5] |

| This compound | C₇H₁₂N₂O₅ | 204.18 |

Note: The molecular formula and weight of this compound are calculated from the condensation reaction of aspartic acid and alanine, which involves the removal of one water molecule (H₂O).

Experimental Protocols

The synthesis and analysis of dipeptides such as this compound are foundational activities in peptide research and drug development. The following sections provide detailed methodologies for key experimental workflows.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides in a laboratory setting. The following protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

-

Begin with a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes to prepare it for the synthesis.

2. First Amino Acid Coupling (Alanine):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5 minutes, draining, and then repeating for an additional 15 minutes.

-

Washing: Thoroughly wash the resin with DMF, followed by isopropanol, and then DMF again to remove residual piperidine and by-products.

-

Coupling: Pre-activate a 4-fold excess of Fmoc-Ala-OH with a 3.95-fold excess of a coupling reagent like HCTU and a 6-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes. Add this activated amino acid solution to the resin and allow it to couple for 1-2 hours.

-

Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete. A negative result (indicated by a yellow color) signifies a successful coupling.

3. Second Amino Acid Coupling (Aspartic Acid):

-

Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to expose the N-terminal of the resin-bound alanine.

-

Washing: Wash the resin as previously described.

-

Coupling: Pre-activate and couple Fmoc-Asp(OtBu)-OH using the same procedure as for alanine. The OtBu group protects the acidic side chain of aspartic acid.

-

Monitoring: Perform another Kaiser test to confirm the completion of the second coupling.

4. Cleavage and Deprotection:

-

After the final coupling, wash the peptidyl-resin with DMF and then dichloromethane (B109758) (DCM), and dry it under a vacuum.

-

Add a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and triisopropylsilane) to the resin and stir at room temperature for 2-4 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude this compound peptide under a vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to purify the crude peptide from synthesis-related impurities.[6][7]

1. Solubilization: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water.

2. Chromatographic Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Start with a high concentration of mobile phase A. Gradually increase the proportion of mobile phase B to elute the peptide. A typical gradient might run from 2% to 40% B over 60-120 minutes.

-

Detection: Monitor the elution of the peptide and impurities using a UV detector at a wavelength of 210–220 nm.

3. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of each fraction using analytical HPLC.

-

Pool the fractions containing the pure this compound peptide.

4. Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.

Analysis by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity and purity of the synthesized peptide by accurately measuring its molecular weight.[8]

1. Sample Preparation:

-

Reconstitute a small amount of the purified, lyophilized this compound in a solution of 0.1% formic acid in water for analysis by liquid chromatography-mass spectrometry (LC-MS).

2. Mass Spectrometry Analysis:

-

Ionization: Use electrospray ionization (ESI) to ionize the eluting peptide.

-

Mass Analyzer: Acquire mass spectra to determine the mass-to-charge ratio (m/z) of the peptide.

-

Data Analysis: Process the raw mass spectrometry data to identify the peak corresponding to the molecular weight of this compound. For this compound, with a molecular weight of 204.18, you would expect to see a prominent ion at an m/z of 205.19 for the [M+H]⁺ species.

Visualized Workflows and Pathways

To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analysis of this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Logical flow of RP-HPLC purification for this compound.

References

- 1. Aspartic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 2. Alanine [webbook.nist.gov]

- 3. chem.winthrop.edu [chem.winthrop.edu]

- 4. L-Alanine =98 TLC 56-41-7 [sigmaaldrich.com]

- 5. webqc.org [webqc.org]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

The Linchpin of Dipeptide Construction: A Technical Guide to L-Aspartic Acid's Role in Synthesis

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide science, the synthesis of dipeptides stands as a foundational technique with profound implications for drug discovery and development. Central to many of these synthetic pathways is L-aspartic acid, an amino acid distinguished by its acidic side chain, which presents both unique opportunities and significant challenges. This technical guide provides an in-depth exploration of the pivotal role of L-aspartic acid in dipeptide synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource on its chemistry, experimental protocols, and biological significance.

The Double-Edged Sword: The Chemistry of L-Aspartic Acid in Peptide Synthesis

L-aspartic acid's structure, featuring a carboxylic acid group in its side chain, necessitates a strategic approach to dipeptide synthesis. To prevent unwanted side reactions and ensure the correct peptide bond formation, a meticulous protection and deprotection strategy for its α-amino group, α-carboxyl group, and β-carboxyl group is paramount.